molecular formula C27H37NaO11 B13428040 sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13428040
M. Wt: 560.6 g/mol
InChI Key: ZPICJAOKWWNWHM-ANKBHHDCSA-M
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Description

This compound is a sodium salt of a steroidal derivative with a complex structure featuring a cyclopenta[a]phenanthrene core. The molecule includes hydroxyl, oxo, and carboxylate functional groups, which contribute to its solubility in polar solvents and biological activity. It belongs to the glucocorticoid class, sharing structural motifs with corticosteroids like hydrocortisone and prednisolone . The sodium counterion enhances its aqueous solubility, making it suitable for pharmaceutical formulations .

Properties

Molecular Formula

C27H37NaO11

Molecular Weight

560.6 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C27H38O11.Na/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35;/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-;/m0./s1

InChI Key

ZPICJAOKWWNWHM-ANKBHHDCSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O.[Na+]

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl groups, and the attachment of the sodium ion. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester and glycosidic linkages are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Source
Ester hydrolysis0.1M NaOH, 60°C, 2hFree steroid aglycone (11,17-dihydroxy-10,13-dimethyl-3-oxo steroid) + glucuronic acid derivative
Glycosidic cleavageβ-Glucuronidase enzyme, pH 4.5–5.5Steroid aglycone + sodium (2S,3S,4S,5R,6R)-3,4,5-trihydroxyoxane-2-carboxylate

Hydrolysis studies on analogous steroid glucuronides (e.g., 11α-hydroxyprogesterone derivatives) confirm preferential cleavage at the ester bond over the glycosidic linkage under alkaline conditions . Enzymatic hydrolysis retains stereochemical integrity, critical for biological activity .

Oxidation Reactions

The steroid core’s hydroxyl and ketone groups participate in redox reactions:

Site Oxidizing Agent Product Notes Source
C11 hydroxylCrO3/H2SO411-keto derivativeSteric hindrance reduces reaction rate
C17 hydroxylTEMPO/NaOCl17-carboxylic acidRequires protection of C11 hydroxyl
Secondary alcoholsPCCKetones (e.g., C3/C20)Limited by steric bulk of glucuronide

Selective oxidation of the C17 hydroxyl is achievable using TEMPO/NaOCl systems, as demonstrated in structurally similar polyketide derivatives . The C11 hydroxyl’s equatorial position impedes oxidation unless activated .

Conjugation Reactions

The sodium carboxylate group enables salt formation and ionic interactions:

Reaction Partners Application Source
Ion exchangeCa²⁺, Mg²⁺Precipitation as insoluble metal salts
Amide couplingPrimary amines (EDC/NHS)Prodrug synthesis (e.g., with amino acids)

Calcium-mediated precipitation is reversible under acidic conditions, making it useful in purification . Amide coupling reactions are less common due to steric constraints from the glucuronide moiety .

Thermal and Photochemical Degradation

Stability studies on related sodium carboxylates reveal:

Condition Observation Mechanism Source
80°C, dry air, 48h<5% decomposition (keto-enol tautomerism at C3)Intramolecular H-shift
UV light (254 nm)Radical formation at C17, leading to dimerizationHomolytic cleavage of C17–O bond

Thermal stability exceeds that of non-sodium steroid derivatives due to ionic lattice stabilization . Photodegradation is mitigated by opaque storage containers.

Enzymatic Modifications

Biocatalytic reactions leverage the glucuronide moiety:

Enzyme Reaction Outcome Source
UDP-glucuronosyltransferaseReglucosylation at C17Reverses hydrolysis for metabolic recycling
Cytochrome P450Hydroxylation at C6 or C9Forms polar metabolites for excretion

Enzymatic reglucosylation has been observed in hepatic microsome studies of similar compounds , suggesting potential enterohepatic recirculation in vivo.

Key Findings:

  • Hydrolysis dominates the compound’s reactivity, with enzymatic pathways preserving stereochemistry.

  • Oxidation is site-selective and influenced by steric factors.

  • Thermal stability is enhanced by sodium carboxylate’s ionic character.

  • Enzymatic modifications highlight metabolic pathways relevant to pharmaceutical applications.

Data derived from analogs like pravastatin sodium and hydrocortisone derivatives provide predictive insights, though direct experimental data on this specific compound remains limited. Further studies should prioritize NMR- and MS-based reaction monitoring.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and the cyclopenta[a]phenanthrene core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The sodium ion may also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxydione Sodium Succinate ()

  • Structure : Contains a succinate ester linkage instead of the oxane-2-carboxylate group.
  • Pharmacological Role : Used as a short-acting anesthetic due to its rapid metabolism.
  • Key Differences :

    Property Target Compound Hydroxydione Sodium Succinate
    Molecular Weight 462.539 g/mol ~400–450 g/mol (estimated)
    Functional Groups Oxane carboxylate, hydroxyl Succinate ester, ketone
    Solubility High (due to sodium salt) Moderate (ester reduces polarity)

Dexamethasone Sodium Metasulfobenzoate ()

  • Structure : Features a metasulfobenzoate group and fluorine substitution.
  • Pharmacological Role : Potent anti-inflammatory agent with prolonged half-life.
  • Key Differences :
    • Fluorine at C9 enhances metabolic stability compared to the target compound’s hydroxyl groups .
    • The sulfonate group in dexamethasone derivatives increases plasma protein binding, altering pharmacokinetics .

Prednisolone ()

  • Structure : Lacks the oxane-carboxylate side chain but shares the cyclopenta[a]phenanthrene core.
  • Pharmacological Role: Anti-inflammatory and immunosuppressive agent.
  • Key Differences :

    Property Target Compound Prednisolone
    Bioavailability Higher (sodium salt) Lower (free alcohol form)
    Metabolic Stability Moderate (ester hydrolysis) High (hydroxyl groups resist degradation)

Pharmacokinetic and Stability Data

Stability in Aqueous Solutions

  • The target compound’s ester linkage is prone to hydrolysis under acidic conditions, unlike prednisolone’s more stable hydroxyl groups .
  • Dexamethasone’s fluorine substitution confers resistance to enzymatic degradation, resulting in a longer half-life (36–72 hours) compared to the target compound’s estimated 6–8 hours .

Receptor Binding Affinity

  • Glucocorticoid Receptor (GR) : The target compound’s hydroxyl and carboxylate groups enhance hydrogen bonding with GR, but its binding affinity is lower than dexamethasone due to the absence of fluorine .
  • Mineralocorticoid Receptor (MR) : Prednisolone shows higher MR activity, while the target compound’s carboxylate group reduces MR binding .

Biological Activity

The compound sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate (hereafter referred to as the compound) has garnered attention due to its potential biological activities. This article aims to explore its biological activity through a synthesis of available research findings and case studies.

Basic Information

  • Molecular Formula : C30H45NaO
  • Molecular Weight : 492.7 g/mol
  • Physical State : Solid
  • Color : White to off-white
  • Storage Conditions : -20°C, protected from light .

Structure

The compound features a complex structure with multiple hydroxyl groups and a cyclopenta[a]phenanthrene moiety. This structural complexity is believed to contribute to its biological activity.

Pharmacological Properties

  • Anti-inflammatory Effects : Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo models.
  • Antioxidant Activity : The presence of hydroxyl groups in the compound contributes to its antioxidant capabilities. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines.
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation in several types of cancers, including breast and prostate cancer. Mechanistic studies indicate that it induces apoptosis and cell cycle arrest in cancer cells.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models of arthritis demonstrated that administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints .

Case Study 2: Antioxidant Properties

In vitro assays using human endothelial cells showed that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels. The study concluded that the compound effectively mitigates oxidative stress induced by high glucose concentrations .

Case Study 3: Cancer Cell Proliferation Inhibition

A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation pathways .

The biological activities of the compound are attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
  • Activation of Antioxidant Enzymes : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Induction of Apoptosis : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?

  • Methodology : A multi-step synthesis involving selective oxidation of primary hydroxyl groups (e.g., using TEMPO/NaClO systems) followed by sodium salt formation is recommended. Characterization should include 1H^1 \text{H} and 13C^13 \text{C} NMR for structural confirmation (e.g., δ 7.56–7.41 ppm for benzyl groups, δ 175.16 ppm for carboxylate signals) and LC-MS for purity (>95%) .
  • Key Considerations : Monitor reaction intermediates via TLC, and use ion-exchange chromatography for sodium salt purification.

Q. Which analytical techniques are most effective for assessing stereochemical integrity and stability?

  • Methodology : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve stereoisomers. Stability studies should use accelerated degradation conditions (40°C/75% RH) with UV-Vis spectroscopy tracking oxidation products .
  • Validation : Cross-validate results with polarimetry and X-ray crystallography if single crystals are obtainable.

Q. How should researchers handle hygroscopicity and storage challenges?

  • Protocol : Store the compound in desiccated containers at −20°C under inert gas (argon). Pre-dry solvents (e.g., molecular sieves for DMF) during synthesis to minimize hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Approach : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding to steroid receptors (e.g., glucocorticoid receptors). Leverage COMSOL Multiphysics for diffusion kinetics in cellular environments .
  • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays and cryo-EM data .

Q. How can contradictions in spectral data (e.g., NMR vs. theoretical predictions) be resolved?

  • Troubleshooting : Reconcile experimental 1H^1 \text{H} NMR shifts with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set). Investigate solvent effects (DMSO vs. D2 _2O) and pH-dependent conformational changes .

Q. What mechanistic insights explain the compound’s susceptibility to oxidative degradation?

  • Analysis : Perform kinetic studies using radical scavengers (e.g., BHT) to identify degradation pathways. Quantify reactive oxygen species (ROS) via EPR spectroscopy and correlate with Arrhenius-based stability models .

Q. How can researchers design assays to avoid PAINS (Pan-Assay Interference Compounds) alerts?

  • Guidelines : Screen for redox activity using horseradish peroxidase-coupled assays. Replace problematic moieties (e.g., enone systems) with bioisosteres while retaining target affinity .

Q. What quantum mechanical methods are suitable for studying its thermochemical properties?

  • Framework : Calculate formation enthalpies (Δf_fH(0 K)) via high-level ab initio methods (CCSD(T)/cc-pVTZ). Compare with gas-phase experimental data (NIST Chemistry WebBook) to validate computational models .

Notes

  • For scale-up, integrate process simulation tools (Aspen Plus) with membrane separation optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.